molecular formula C4H6N4O B019573 3-Amino-1H-pyrazole-4-carboxamide CAS No. 5334-31-6

3-Amino-1H-pyrazole-4-carboxamide

Cat. No.: B019573
CAS No.: 5334-31-6
M. Wt: 126.12 g/mol
InChI Key: LEFSNWUSTYESGC-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring with an amino group at the 3-position and a carboxamide group at the 4-position.

Mechanism of Action

Target of Action

The primary targets of 3-Amino-1H-pyrazole-4-carboxamide are Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases 2 and 4 (CDK2/4) . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the formation of blood cellular components . CDK2/4 are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest .

Mode of Action

This compound interacts with its targets by binding to the active sites of FLT3 and CDK2/4 . This binding inhibits the kinase activity of these proteins, leading to a decrease in cell proliferation and an increase in cell cycle arrest .

Biochemical Pathways

The inhibition of FLT3 and CDK2/4 by this compound affects multiple biochemical pathways. The most notable is the cell cycle pathway, where the inhibition of CDK2/4 leads to cell cycle arrest . Additionally, the inhibition of FLT3 can lead to a decrease in the proliferation of hematopoietic cells .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in cell cycle arrest . These effects are primarily due to the compound’s inhibition of FLT3 and CDK2/4 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of solvent can affect the intermolecular interactions between this compound molecules . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound often employs high-throughput methods such as continuous flow synthesis. This approach allows for the efficient and scalable production of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 3-Amino-1H-pyrazole-5-carboxamide
  • 4-Amino-1H-pyrazole-3-carboxamide
  • 5-Amino-1H-pyrazole-4-carboxamide

Comparison: 3-Amino-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the position of the amino and carboxamide groups influences its reactivity and binding affinity to biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

5-amino-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFSNWUSTYESGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201489
Record name 3-Amino-4-pyrazolecarboxamide
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Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-31-6
Record name 3-Amino-1H-pyrazole-4-carboxamide
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Record name 3-Amino-4-pyrazolecarboxamide
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Record name 5334-31-6
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Record name 3-Amino-4-pyrazolecarboxamide
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Record name 3-amino-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
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Record name 1H-PYRAZOLE-4-CARBOXAMIDE, 3-AMINO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of microwave-assisted synthesis in preparing derivatives of 3-Amino-1H-pyrazole-4-carboxamide?

A1: Microwave-assisted synthesis offers a rapid and efficient method for preparing new derivatives of this compound. The research highlights its advantages by demonstrating the synthesis of two novel derivatives: 3-(formylamino)-1H-pyrazole-4-carboxamide and 3-(formylamino)-1H-pyrazole-4-carboxylate. [] This method utilizes microwave irradiation to accelerate the reaction, resulting in significantly shorter reaction times (40 minutes) compared to traditional methods. [] This technique also allows for optimization of reaction conditions like temperature, reactant ratios, and catalyst amount, leading to high product yields (up to 90.5% yield with 97% purity). [] This efficiency makes microwave-assisted synthesis a valuable tool for exploring the chemical space of this compound derivatives for potential applications in various fields.

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